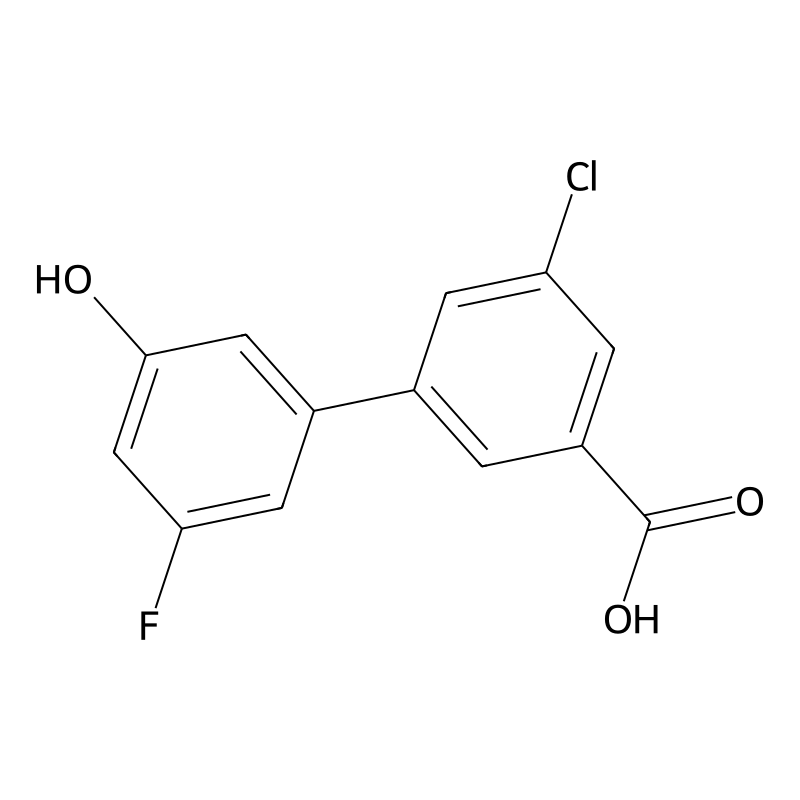

5-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The presence of a carboxylic acid group (COOH) and a hydroxyl group (OH) indicates potential for the molecule to act as a ligand for various biological targets. Functional groups like these are known to play a role in many biological processes . Researchers might explore if 5-Cl-3-(3-F-5-OH)PhBA can bind to specific enzymes or receptors, potentially leading to the development of new drugs.

The chlorine (Cl) and fluorine (F) substituents on the molecule can further influence its biological properties by affecting factors like absorption, distribution, metabolism, and excretion (ADME) . By strategically incorporating these halogens, researchers can potentially tailor the molecule for specific therapeutic applications.

Material Science:

The aromatic rings and functional groups in 5-Cl-3-(3-F-5-OH)PhBA suggest potential for applications in material science. Aromatic compounds are known for their stability and ability to form various molecular arrangements . Depending on the molecule's specific properties, researchers might explore its use in the development of:

5-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid is a complex organic compound characterized by its unique combination of functional groups, including a chloro group, a fluoro group, and a hydroxyphenyl moiety attached to a benzoic acid backbone. This compound exhibits significant potential in various fields, particularly in medicinal chemistry and materials science due to its diverse chemical reactivity and biological activity.

- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.

- Reduction: The chloro and fluoro groups can be reduced under specific conditions, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chloro and fluoro groups can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

This compound has shown promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects. It interacts with specific molecular targets, potentially modulating pathways involved in inflammation and other biochemical processes. The presence of the hydroxy group is particularly significant, as it can form hydrogen bonds with target proteins, enhancing the compound's biological efficacy .

The synthesis of 5-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. This method is favored for its efficiency and ability to produce high yields of the desired product. Industrial production often employs optimized reaction conditions to maximize yield and purity while minimizing environmental impact.

5-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid has various applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting inflammatory pathways.

- Research: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

- Industrial Use: It finds applications in producing specialty chemicals and advanced materials due to its unique chemical properties.

The interaction studies of 5-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid focus on its binding affinity to various enzymes and receptors. Its mechanism of action often involves modulating the activity of enzymes related to inflammation and other metabolic processes. Understanding these interactions aids in elucidating its potential therapeutic applications .

Several compounds share structural similarities with 5-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-hydroxybenzoic acid | Lacks chloro group | Simpler structure with fewer substituents |

| 5-Chloro-2-hydroxybenzoic acid | Lacks fluoro group | Different positioning of hydroxy group |

| 3-Chloro-4-fluorophenol | Lacks benzoic acid group | Contains only phenolic structure |

| 4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid | Similar structure but different positioning | Variation in substituent arrangement |

Uniqueness

The uniqueness of 5-Chloro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid lies in its specific combination of both chloro and fluoro groups along with a hydroxyphenyl moiety attached to a benzoic acid core. This combination enhances its reactivity profile and potential applications in both medicinal chemistry and material sciences, distinguishing it from similar compounds that may lack one or more functional groups.